molecular formula C27H31N3O B4548152 9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Cat. No.: B4548152
M. Wt: 413.6 g/mol
InChI Key: RFBYCZYOLAFFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with an ethyl group at the 9th position and a piperazine moiety linked to a methoxyphenyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 9th position of the carbazole core via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative, such as 4-(4-methoxyphenyl)methylpiperazine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a neuroprotective agent due to its ability to interact with neuronal receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target neuronal receptors, such as NMDA receptors, and modulate their activity.

    Pathways Involved: It may influence signaling pathways related to neuroprotection, such as the inhibition of ER stress and apoptosis, and the NF-kB inflammatory pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is unique due to its specific structural features, such as the presence of an ethyl group at the 9th position and a piperazine moiety linked to a methoxyphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

9-ethyl-3-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBYCZYOLAFFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Reactant of Route 3
Reactant of Route 3
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Reactant of Route 4
Reactant of Route 4
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Reactant of Route 5
Reactant of Route 5
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
9-ETHYL-3-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.